

mobocertinib metabolites and their biological activity

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Compound of Interest

Compound Name: *Mobocertinib*

Cat. No.: *B609201*

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An In-depth Technical Guide to the Metabolites of **Mobocertinib** and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

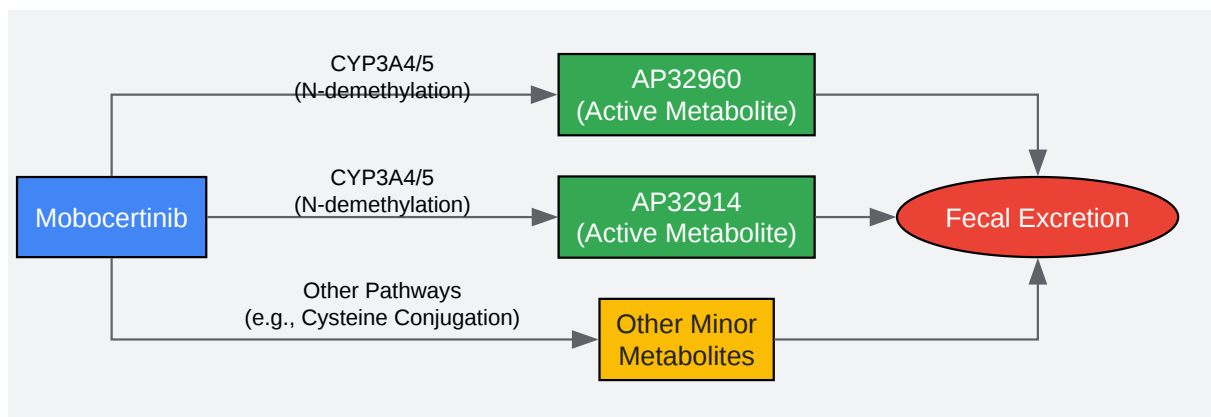
Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Following administration, **mobocertinib** undergoes extensive metabolism, resulting in the formation of several metabolites. Notably, two of these metabolites, AP32960 and AP32914, are pharmacologically active and contribute to the overall clinical efficacy of the drug.[3] This technical guide provides a comprehensive overview of the metabolism of **mobocertinib**, the biological activity of its key metabolites, and the experimental methodologies used for their characterization.

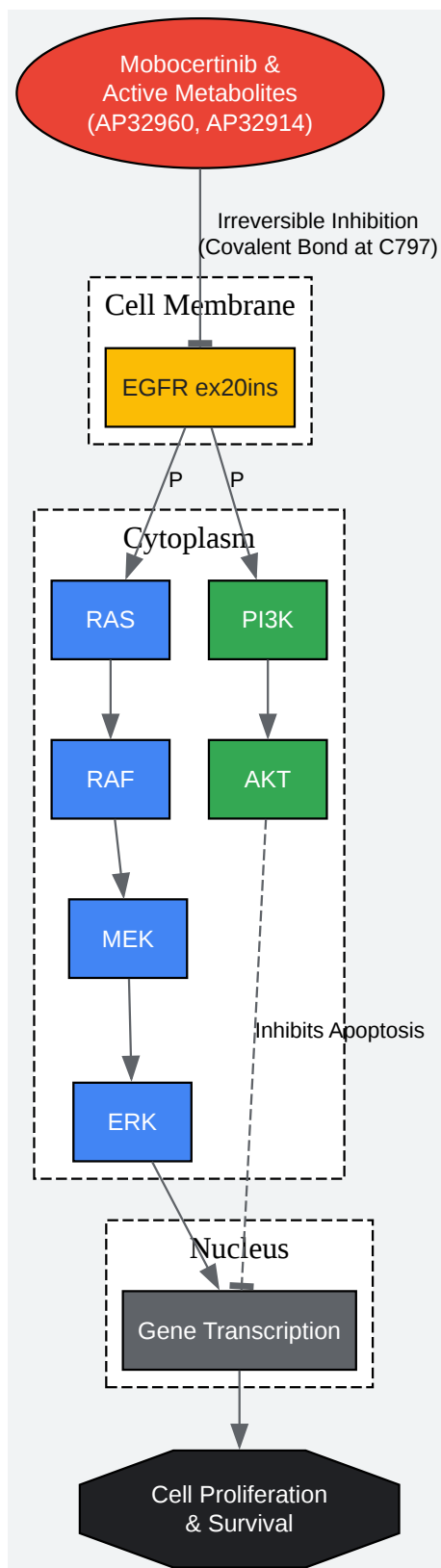
Metabolism of Mobocertinib

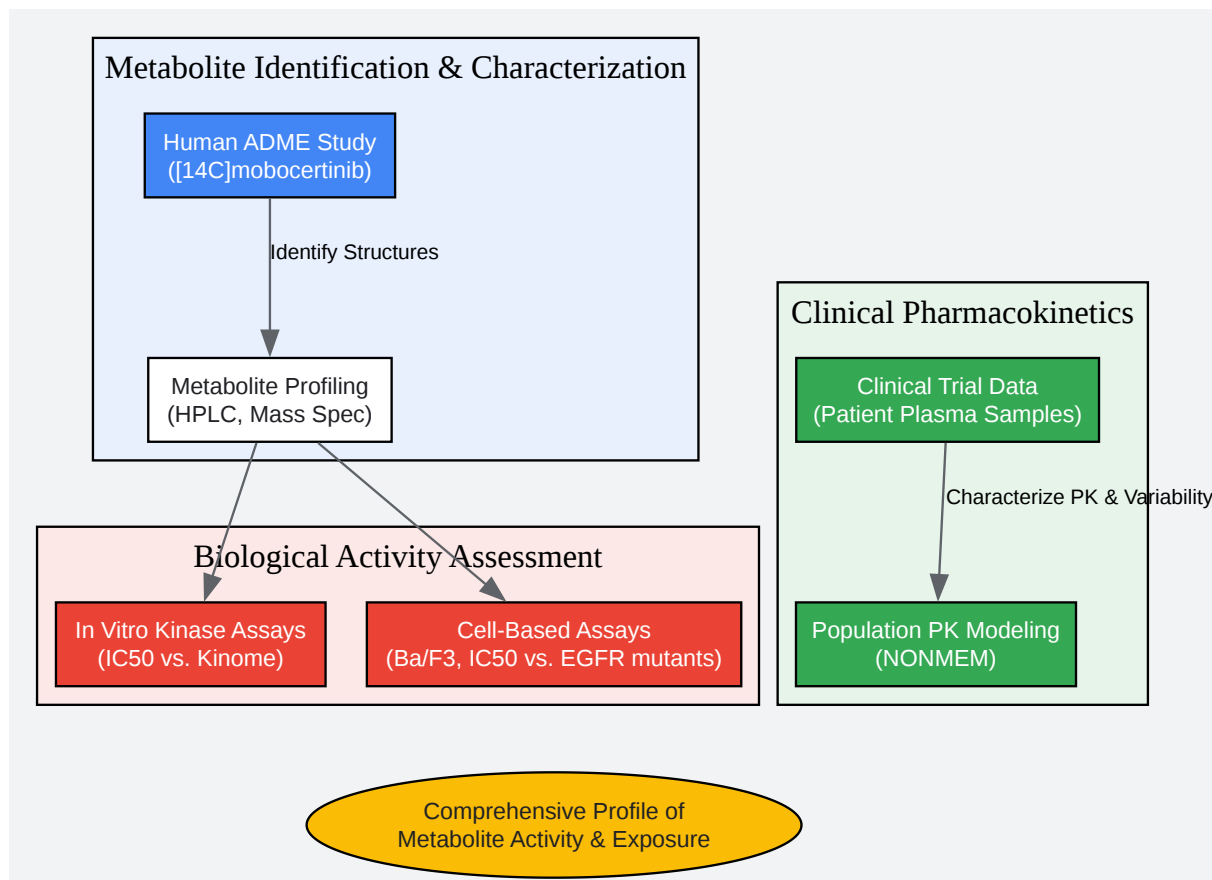
Mobocertinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and 3A5 enzymes.[4] The primary metabolic pathway is oxidative N-demethylation, which leads to the formation of the two major active metabolites, AP32960 and AP32914.[3][5] The drug undergoes extensive first-pass metabolism, with an estimated 91.7% of an oral dose being absorbed.[4] Elimination occurs predominantly through fecal excretion of its metabolites.[4][6] Due to its reliance on CYP3A enzymes for clearance, co-administration with strong or moderate

CYP3A inhibitors or inducers should be avoided as they can significantly alter **mobocertinib** plasma concentrations.^[7]

Metabolic Pathway Diagram







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